N-[2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide
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Overview
Description
N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyridine ring, a fluorophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the pyridine ring is incorporated through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in a continuous flow reactor to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties, such as increased stability or enhanced reactivity .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development. Its ability to form hydrogen bonds and participate in π-π interactions makes it particularly interesting for targeting biological macromolecules .
Medicine
In medicine, N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets .
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and ability to form strong bonds with other molecules .
Mechanism of Action
The mechanism of action of N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and oxadiazole-containing molecules. Examples are:
- 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
- 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one
Uniqueness
N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential for various applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H14FN5O3 |
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Molecular Weight |
355.32 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN5O3/c18-13-5-3-11(4-6-13)14-22-17(26-23-14)16(25)21-9-8-20-15(24)12-2-1-7-19-10-12/h1-7,10H,8-9H2,(H,20,24)(H,21,25) |
InChI Key |
LLQNGTFCJBHZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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